molecular formula C10H15NO2 B14324394 benzoic acid;N,N-dimethylmethanamine CAS No. 108681-27-2

benzoic acid;N,N-dimethylmethanamine

Cat. No.: B14324394
CAS No.: 108681-27-2
M. Wt: 181.23 g/mol
InChI Key: MWZCDAOUROKGLW-UHFFFAOYSA-N
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Description

Comparison with Similar Compounds

Benzoic Acid

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid with a benzene ring substituted by a carboxylic acid group. It is naturally occurring, as evidenced by its isolation from Isatis indigotica (Chinese medicinal plant) alongside other aromatic acids like salicylic acid . Industrially, it is used as a preservative due to its antimicrobial properties. Its extraction kinetics in emulsion liquid membranes reveal rapid removal (>98% in <5 minutes) due to high lipophilicity (distribution coefficient m = 2.5) compared to acetic acid (m = 0.8) .

N,N-Dimethylmethanamine

N,N-Dimethylmethanamine (C₃H₉N), also known as trimethylamine, is a tertiary amine with three methyl groups attached to a nitrogen atom. It forms salts like the hydrofluoride derivative (C₃H₁₀FN; monoisotopic mass = 79.079728), which are used in organic synthesis . Its derivatives, such as (anthracen-9-yl)-N,N-dimethylmethanamine, serve as fluorophores in sensor studies due to favorable HOMO-LUMO energy gaps (ΔE = 5.2 eV, B3LYP/6-31G* basis set) . It is also a key intermediate in synthesizing pharmaceuticals, including dihydrofuran derivatives with chiral centers .

Comparison with Structurally Similar Compounds

Benzoic Acid vs. Other Aromatic Acids

Physicochemical Properties

Property Benzoic Acid Phenol Acetic Acid
pKa 4.20 9.95 4.76
Extraction Rate 98% in 5 min 98% in 5 min <50% in 5 min
Effective Diffusivity 8.4 × 10⁻⁶ cm²/s 5.1 × 10⁻⁶ cm²/s 6.3 × 10⁻⁶ cm²/s
Key Functional Group -COOH -OH -COOH

Key Findings :

  • Benzoic acid and phenol exhibit rapid extraction due to high m values (lipophilicity), but benzoic acid has superior diffusivity in membrane phases .
  • The carboxylic acid group in benzoic acid enhances solubility in alkaline media compared to phenol’s hydroxyl group, making it more versatile in pharmaceutical formulations .

N,N-Dimethylmethanamine vs. Other Tertiary Amines

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Applications
N,N-Dimethylmethanamine C₃H₉N 59.11 Fluorophore synthesis , chiral drug intermediates
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 Catalyst in polyurethane production
Trimethylamine Hydrofluoride C₃H₁₀FN 79.12 Fluorinating agent in organic reactions

Key Findings :

  • N,N-Dimethylmethanamine ’s smaller size and higher symmetry contribute to lower steric hindrance, favoring its use in microwave-assisted syntheses (e.g., N-methylbenafine derivatives) .
  • N,N-Dimethylbenzylamine ’s aromatic benzyl group enhances its stability in acidic conditions, making it suitable for catalytic applications .

Properties

CAS No.

108681-27-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

benzoic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C7H6O2.C3H9N/c8-7(9)6-4-2-1-3-5-6;1-4(2)3/h1-5H,(H,8,9);1-3H3

InChI Key

MWZCDAOUROKGLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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